molecular formula C24H26N2O8 B049483 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 119623-93-7

3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Cat. No. B049483
M. Wt: 470.5 g/mol
InChI Key: HKFSMVFPEFFZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone, also known as BJ-3105, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridoquinoline derivative that has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.

Mechanism Of Action

The mechanism of action of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and neurodegenerative diseases. 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels (angiogenesis) in tumors. In addition, 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has several advantages for laboratory experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, the compound is relatively new, and its effects on humans are not fully understood. Moreover, the compound's solubility in water is limited, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone's potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Furthermore, the elucidation of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone's mechanism of action and its effects on various signaling pathways could provide valuable insights into the development of new drugs for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves a multistep process that includes the reaction of 4,6-dipropylpyridin-2-amine with ethyl acetoacetate, followed by oxidation and acetylation to obtain the final product. The process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

119623-93-7

Product Name

3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Molecular Formula

C24H26N2O8

Molecular Weight

470.5 g/mol

IUPAC Name

[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate

InChI

InChI=1S/C24H26N2O8/c1-5-7-13-15(9-33-11(3)27)23(31)25-19-17(13)21(29)18-14(8-6-2)16(10-34-12(4)28)24(32)26-20(18)22(19)30/h5-10H2,1-4H3,(H,25,31)(H,26,32)

InChI Key

HKFSMVFPEFFZEE-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)COC(=O)C

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)COC(=O)C

synonyms

3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Origin of Product

United States

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